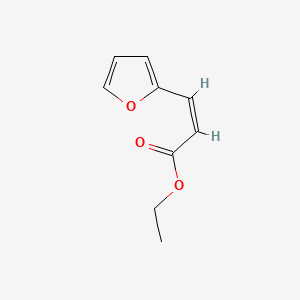

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-

Description

The (Z)-stereochemistry denotes the cis configuration of the substituents around the double bond.

Properties

IUPAC Name |

ethyl (Z)-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZBTMXISMOMAE-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl 2-furanacrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

230.00 to 233.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Ethyl 2-furanacrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53282-26-1, 53282-12-5 | |

| Record name | 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053282261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL FURFURACRYLATE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M86IN985V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-furanacrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24.5 °C | |

| Record name | Ethyl 2-furanacrylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- typically involves the esterification of 3-(2-furanyl)-2-propenoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by distillation to separate the product from the reaction mixture. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated ester.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Saturated esters.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- serves as a crucial building block in organic synthesis. It is often utilized in the preparation of more complex molecules due to its reactive double bond and ester functionality. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists .

Biological Activities

Research has indicated potential biological activities associated with this compound. Studies have explored its antimicrobial and anti-inflammatory properties. The furan moiety is known to interact with biological systems, which may lead to modulation of enzyme activities or inhibition of microbial growth .

Medicinal Chemistry

The compound has been investigated as a potential drug candidate owing to its unique chemical structure. Its ability to form covalent bonds with biological molecules suggests that it could be developed into therapeutics targeting specific pathways in diseases such as cancer or inflammation .

Polymer and Resin Production

In industrial applications, 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- is utilized in the production of polymers and resins. Its reactivity allows it to be incorporated into various polymer matrices, enhancing properties such as flexibility and strength. Additionally, it is used in the formulation of coatings and adhesives .

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of ethyl furfuracrylate demonstrated significant activity against various bacterial strains. The compound was shown to inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic processes .

Case Study 2: Polymer Development

In a research project focused on developing new polymeric materials, 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- was incorporated into a resin formulation. The resulting material exhibited improved mechanical properties and thermal stability compared to traditional polymers without the furan component .

Case Study 3: Drug Development

A pharmacological study explored the potential of this compound as an anti-inflammatory agent. Results indicated that it could inhibit pro-inflammatory cytokines in vitro, suggesting its usefulness in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- involves its interaction with specific molecular targets and pathways. The furan ring and the propenoic acid moiety contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- with structurally related acrylate esters, emphasizing substituent variations and their implications:

Key Observations:

- Stereochemistry : The (Z)-configuration in the target compound and (Z)-Ethyl 3-(4-methoxyphenyl)acrylate may enhance steric hindrance compared to (E)-isomers, affecting biological activity and stability.

Flavor and Metabolite Interactions

- The target compound’s furanyl group aligns with compounds like 2-Propenoic acid, 3-phenyl-, ethyl ester, (E)-, which correlate with flavor metabolites in microbial studies . Furans are known contributors to herbal/waxy odors, suggesting similar roles for the target compound .

Antimicrobial and Antioxidant Activity

- Ethyl 3-(4-methoxyphenyl)acrylate (Z) exhibits antimicrobial activity , while 9,12-octadecadienoic acid esters demonstrate antioxidant properties . The furanyl group in the target compound may confer analogous bioactivity, though direct evidence is lacking.

Physical Properties and Stability

- While data on the target compound’s physical properties are absent, analogues provide insights:

Biological Activity

Chemical Identity and Properties

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-, also known as ethyl (Z)-3-(furan-2-yl)prop-2-enoate, is an organic compound with the molecular formula and a molecular weight of approximately 166.177 g/mol. It features a furan ring attached to a propenoic acid backbone, which contributes to its unique biological activities and potential applications in various fields including medicine and industry .

Structural Characteristics

- IUPAC Name : Ethyl (Z)-3-(furan-2-yl)prop-2-enoate

- CAS Number : 53282-26-1

- Molecular Formula :

- Density : 1.11 g/cm³

- Boiling Point : 232°C at 760 mmHg

- Flash Point : 96.6°C

Antimicrobial Properties

Research indicates that 2-propenoic acid derivatives, including ethyl (Z)-3-(furan-2-yl)prop-2-enoate, exhibit significant antimicrobial activity. A study demonstrated that compounds derived from furan-based propenoic acids showed effectiveness against various pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The furan ring enhances its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can modulate enzyme activity and inhibit microbial growth through various cellular pathways .

Anti-inflammatory Effects

In addition to antimicrobial properties, studies have suggested that compounds similar to ethyl (Z)-3-(furan-2-yl)prop-2-enoate may possess anti-inflammatory effects. The modulation of inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Antimicrobial Activity :

- Synthesis and Biological Evaluation :

- Comparative Studies :

Medicinal Chemistry

Due to its unique structure and biological properties, ethyl (Z)-3-(furan-2-yl)prop-2-enoate is being explored as a potential drug candidate. Its ability to inhibit microbial growth and modulate inflammatory responses positions it as a promising agent in pharmaceutical development .

Industrial Use

In addition to medicinal applications, this compound is utilized in the production of polymers and resins. Its reactivity makes it suitable for use in coatings and adhesives within industrial settings.

Q & A

Q. What are the recommended spectroscopic methods for characterizing (Z)-3-(2-furanyl)-2-propenoic acid ethyl ester, and how should data be interpreted?

Answer:

- FT-IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch ~1740–1720 cm⁻¹, furan C-O-C asymmetric stretch ~1260 cm⁻¹). Compare with NIST-subscribed thermochemistry data for related esters .

- GC-MS : Use electron ionization (EI) to fragment the molecule, focusing on diagnostic ions (e.g., m/z corresponding to the furan ring or ester moiety). Cross-reference fragmentation patterns with libraries like NIST MS Data Center .

- HPTLC Fingerprinting : For purity assessment in plant extracts, employ solvent systems like toluene-ethyl acetate (7:3) and visualize under UV 254/365 nm, as demonstrated in Martynia annua seed analysis .

Q. How can researchers synthesize (Z)-3-(2-furanyl)-2-propenoic acid ethyl ester in a laboratory setting?

Answer:

- Esterification : React 3-(2-furanyl)-acrylic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC.

- Isomer Control : Use photochemical or thermal conditions favoring Z-isomer formation. Confirm stereochemistry via NOESY NMR (cross-peaks between furan protons and ethyl ester group) .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure, referencing NIST phase-change data for boiling points .

Advanced Research Questions

Q. How can conflicting bioactivity data for structurally similar acrylate esters be resolved in studies on (Z)-3-(2-furanyl)-2-propenoic acid ethyl ester?

Answer:

- Comparative Assays : Conduct parallel bioactivity tests (e.g., antioxidant DPPH assays, antimicrobial disk diffusion) using the target compound and analogs (e.g., ethyl caffeate or 3-phenyl derivatives) to isolate structure-activity relationships .

- Solvent Effects : Evaluate solvent polarity (e.g., DMSO vs. ethanol) on compound stability and activity, as noted in ethyl caffeate studies .

- Meta-Analysis : Cross-reference data from plant extracts (e.g., Bougainvillea or Martynia annua) to identify confounding factors like co-extracted fatty acids or phenolics .

Q. What experimental strategies mitigate Z/E isomerization during storage or biological testing?

Answer:

- Storage Conditions : Store in amber vials at –20°C under inert gas (N₂/Ar) to minimize light/oxygen-induced isomerization. Validate stability via periodic HPLC analysis .

- Kinetic Studies : Use DSC to determine isomerization activation energy under varying temperatures, leveraging NIST thermochemical datasets for related esters .

- In Silico Modeling : Apply density functional theory (DFT) to predict thermodynamic stability of Z vs. E isomers, guiding experimental design .

Q. How should researchers design experiments to assess the compound’s thermal stability in polymer matrices or catalytic systems?

Answer:

- TGA/DSC : Characterize decomposition temperatures (Td) and glass transition (Tg) under nitrogen/air atmospheres. Compare with NIST-subscribed heat capacity data for acrylate esters .

- Catalytic Screening : Test stability in presence of Lewis acids (e.g., ZnCl₂) or free-radical initiators (e.g., AIBN), referencing EPA polymer safety protocols .

- Degradation Analysis : Use GC-MS to identify volatile byproducts (e.g., furfural or CO₂) from thermal breakdown .

Methodological Notes

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR for purity vs. LC-MS for trace impurities).

- Safety Protocols : Follow Ambeed’s guidelines for handling acrylate esters, including PPE (nitrile gloves, fume hood) and emergency procedures for inhalation/exposure .

- Ethical Compliance : Adhere to TSCA and EPA regulations for novel polymer applications, ensuring proper disposal and hazard reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.